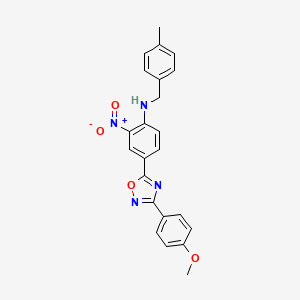
5-(benzylsulfamoyl)-N-ethyl-2-methylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(Benzylsulfamoyl)-N-ethyl-2-methylbenzamide, also known as BZM, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry. BZM is a member of the sulfonamide class of compounds and has been shown to possess a range of biological activities, making it a promising candidate for further research.
Mecanismo De Acción
The exact mechanism of action of 5-(benzylsulfamoyl)-N-ethyl-2-methylbenzamide is not fully understood, but it is believed to act by blocking the activity of certain enzymes in the brain that are involved in the transmission of pain signals. Additionally, this compound has been shown to modulate the activity of certain neurotransmitters, including GABA and glutamate, which are known to play a role in the development of seizures and other neurological disorders.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects, including the ability to reduce pain and inflammation, lower blood pressure, and improve cognitive function. It has also been shown to have a neuroprotective effect, which may make it useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 5-(benzylsulfamoyl)-N-ethyl-2-methylbenzamide is its relatively low toxicity, which makes it a safe compound to work with in the laboratory. Additionally, its ability to modulate the activity of certain neurotransmitters and enzymes makes it a useful tool for studying the underlying mechanisms of neurological disorders. However, one limitation of this compound is its limited solubility in water, which can make it difficult to work with in some experimental settings.
Direcciones Futuras
There are several potential future directions for research on 5-(benzylsulfamoyl)-N-ethyl-2-methylbenzamide. One area of interest is the development of new drugs based on the structure of this compound that may have improved pharmacological properties. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in the treatment of neurological disorders. Finally, studies on the safety and toxicity of this compound are needed to determine its suitability for use in human clinical trials.
Métodos De Síntesis
The synthesis of 5-(benzylsulfamoyl)-N-ethyl-2-methylbenzamide involves a multi-step process that begins with the reaction of 2-methylbenzoic acid with thionyl chloride to form 2-methylbenzoyl chloride. The resulting compound is then reacted with N-ethylbenzylamine to form N-ethyl-2-methylbenzamide. The final step involves the reaction of N-ethyl-2-methylbenzamide with sulfamic acid to form this compound.
Aplicaciones Científicas De Investigación
5-(benzylsulfamoyl)-N-ethyl-2-methylbenzamide has been extensively studied for its potential applications in medicinal chemistry and pharmacology. It has been shown to possess significant anticonvulsant and analgesic properties, making it a promising candidate for the development of new drugs to treat neurological disorders such as epilepsy and chronic pain.
Propiedades
IUPAC Name |
5-[(4-acetamidophenyl)sulfamoyl]-N-ethyl-2-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O4S/c1-4-19-18(23)17-11-16(10-5-12(17)2)26(24,25)21-15-8-6-14(7-9-15)20-13(3)22/h5-11,21H,4H2,1-3H3,(H,19,23)(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXUUORFRCWZJRF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1=C(C=CC(=C1)S(=O)(=O)NC2=CC=C(C=C2)NC(=O)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![N-(1-ethyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-methoxybenzamide](/img/structure/B7692733.png)
![N-[(2-methoxyphenyl)methyl]-5-oxo-3-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7692742.png)




![N-(8-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)picolinamide](/img/structure/B7692766.png)
